molecular formula C6H12N2O3S B1287861 4-methanesulfonylpiperazine-1-carbaldehyde CAS No. 139605-60-0

4-methanesulfonylpiperazine-1-carbaldehyde

Cat. No.: B1287861
CAS No.: 139605-60-0
M. Wt: 192.24 g/mol
InChI Key: KWZZJCDZLWFHNU-UHFFFAOYSA-N
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Description

4-Methanesulfonylpiperazine-1-carbaldehyde is a valuable piperazine-based building block in medicinal chemistry and drug discovery research. Piperazine derivatives are privileged structures in pharmacology, known for their wide range of therapeutic applications, and are frequently explored in the development of novel antiviral agents . The structure of this compound, which features both a methanesulfonyl group and a formyl (carbaldehyde) group, makes it a versatile intermediate for further chemical modifications. The formyl group is a key reactive handle for synthesizing diverse chemical libraries through reactions with amines to form Schiff bases, or through nucleophilic addition, enabling the exploration of structure-activity relationships (SAR) . Piperazine compounds with methylsulfonyl groups have demonstrated significant research utility in various fields, serving as key components in the synthesis of compounds evaluated as cannabinoid receptor antagonists and as core structures in novel analgesics that interact with the opioid system . Researchers value this reagent for its potential in designing and synthesizing new molecules for investigating biological pathways and identifying potential therapeutic candidates. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonylpiperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZZJCDZLWFHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589882
Record name 4-(Methanesulfonyl)piperazine-1-carbaldehyde
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139605-60-0
Record name 4-(Methanesulfonyl)piperazine-1-carbaldehyde
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Record name 4-methanesulfonylpiperazine-1-carbaldehyde
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Synthetic Strategies for 4 Methanesulfonylpiperazine 1 Carbaldehyde and Its Analogs

Direct Synthetic Routes to 4-Methanesulfonylpiperazine-1-carbaldehyde

Direct synthesis of this compound can be achieved through two main retrosynthetic disconnections: formylation of 1-methanesulfonylpiperazine or sulfonylation of piperazine-1-carbaldehyde.

Formylation Reactions on Methanesulfonylpiperazine

This approach focuses on the introduction of a formyl group at the N4 position of 1-methanesulfonylpiperazine.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds. nih.govnih.gov The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. nih.gov The active electrophile, a chloroiminium ion, then reacts with the nucleophilic substrate.

While direct Vilsmeier-Haack formylation of 1-methanesulfonylpiperazine is not extensively documented in readily available literature, the principles of the reaction suggest its plausibility. The secondary amine in 1-methanesulfonylpiperazine can act as the nucleophile, attacking the Vilsmeier reagent. The resulting intermediate would then be hydrolyzed during aqueous workup to yield the desired N-formylated product. The reaction is typically carried out in a suitable solvent, and the temperature can be controlled depending on the reactivity of the substrate. mdpi.com

An analogous solid-phase synthesis approach has been demonstrated where piperazine (B1678402) bound to a Merrifield resin is formylated and then activated to a Vilsmeier salt. nih.govcgiqtectijuana.mx This highlights the feasibility of formylating the piperazine nitrogen.

Table 1: Plausible Vilsmeier-Haack Reaction Conditions

ReagentsSolventTemperatureWorkup
POCl₃, DMFDichloromethane or DMF0 °C to room temperatureAqueous hydrolysis

Beyond the Vilsmeier-Haack reaction, other formylating agents can be employed for the N-formylation of secondary amines like 1-methanesulfonylpiperazine. These methods offer alternatives that may provide advantages in terms of mildness, selectivity, or ease of workup.

One such method involves the use of a heterogeneous catalyst, sulfated tungstate, for the N-formylation of 1-(4-methoxyphenyl)piperazine, demonstrating the applicability to substituted piperazines. researchgate.net Other documented formylating agents for amines include acetic formic anhydride (B1165640), although it is sensitive to moisture, and more stable alternatives like aqueous formaldehyde. wisdomlib.org N-Formylsaccharin has also been presented as an effective formylating agent in mechanochemistry, offering a solvent-free option. researchgate.net

Table 2: Alternative Formylating Agents for Amines

ReagentConditionsReference
Sulfated TungstateHeterogeneous catalysis researchgate.net
Aqueous FormaldehydePractical and less hazardous wisdomlib.org
N-FormylsaccharinMechanochemical, solvent-free researchgate.net

Sulfonylation of Piperazine-1-carbaldehyde Precursors

An alternative and potentially more direct route to this compound involves the sulfonylation of a piperazine-1-carbaldehyde precursor. This method relies on the reaction of the secondary amine of piperazine-1-carbaldehyde with methanesulfonyl chloride.

The sulfonylation of amines is a well-established transformation. organic-chemistry.org Typically, the reaction is carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. The reaction is usually performed in an aprotic solvent like dichloromethane or tetrahydrofuran at controlled temperatures. The availability of 4-formylpiperazine-1-sulfonyl chloride as a commercial product suggests the synthetic accessibility of related structures through sulfonylation. sigmaaldrich.com

A general procedure would involve dissolving piperazine-1-carbaldehyde and a base in a suitable solvent, followed by the dropwise addition of methanesulfonyl chloride at a low temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature until completion.

Table 3: General Conditions for Sulfonylation of Amines

SubstrateReagentBaseSolvent
Piperazine-1-carbaldehydeMethanesulfonyl chlorideTriethylamineDichloromethane

Multicomponent Reactions in Piperazine-Carbaldehyde Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com These reactions are highly atom-economical and can be used to generate libraries of structurally diverse compounds.

One-Pot Reaction Strategies for Piperazine Derivatives

One-pot syntheses of piperazine derivatives often provide significant advantages in terms of efficiency and sustainability by avoiding the isolation of intermediates. While a specific one-pot reaction that directly yields this compound is not prominently described, several strategies exist for the synthesis of substituted piperazines that could be adapted.

For instance, copper-catalyzed three-component reactions of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides have been developed for the synthesis of N-sulfonyl amidines. mdpi.comresearchgate.net Although this does not directly produce the target carbaldehyde, it demonstrates a multicomponent approach to N-sulfonylated nitrogen heterocycles.

Another versatile approach is the Ugi multicomponent reaction, which can be used for the de novo synthesis of substituted piperazine rings. acs.org This method involves the reaction of an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, followed by a cyclization step. By carefully selecting the starting materials, it is conceivable to design a pathway that leads to N-sulfonylated piperazine analogs.

Table 4: Examples of Multicomponent Reaction Strategies for Heterocycle Synthesis

Reaction TypeComponentsProduct TypeReference
Copper-catalyzed three-component reactionSulfonyl hydrazine, terminal alkyne, sulfonyl azideN-sulfonyl amidine mdpi.comresearchgate.net
Ugi Multicomponent ReactionIsocyanide, amine, carbonyl, carboxylic acidSubstituted piperazines acs.org

DABCO-Mediated Approaches to Piperazine Scaffolds

A notable and efficient method for constructing the piperazine ring system involves the cleavage of the C–N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org This strategy is valued for its simplicity and its ability to produce functionalized piperazines without altering the carbon atoms of the piperazine ring itself. rsc.org The process begins with the activation of a C-N bond in DABCO, making it susceptible to nucleophilic attack. researchgate.net Various reagents can be employed to activate DABCO, including alkyl halides, aryl halides, carboxylic acids, and tosyl halides, which form the corresponding quaternary ammonium salts of DABCO. rsc.orgrsc.org

These activated DABCO salts serve as excellent electrophiles for a wide range of nucleophiles. rsc.org The reaction of these salts with nucleophiles leads to the opening of the bicyclic structure to form a monosubstituted piperazine derivative. This method provides a versatile route to a diverse array of piperazine derivatives, which are valuable in the development of novel, biologically active compounds. rsc.org The diversity-oriented synthesis of drug-like piperazine derivatives is often facilitated by the in situ activation of DABCO in multicomponent reactions. rsc.org

Table 1: Examples of Reagents Used in DABCO Bond Cleavage for Piperazine Synthesis rsc.orgrsc.orgresearchgate.net

Activating Reagent Class Nucleophile Class
Alkyl Halides Phenols, Thiols
Aryl Halides Aliphatic Amines
Carboxylic Acids Aromatic Amines
Tosyl Halides Sulfinates, Phthalimide

Synthesis of Related N-Substituted Piperazine Derivatives

Acylation Reactions for Piperazine-1-Carbaldehydes

Acylation is a fundamental reaction for introducing functional groups onto the piperazine ring. ambeed.com Specifically, the synthesis of piperazine-1-carbaldehydes, the structural class to which this compound belongs, involves the introduction of a formyl group (-CHO) onto one of the nitrogen atoms of the piperazine ring. This can be achieved through reactions with various acylating agents, such as acyl halides or acid anhydrides. ambeed.comresearchgate.net

A convenient method for preparing monoacylated piperazine derivatives involves the use of trimethylacetic arylcarboxylic anhydrides. researchgate.net These anhydrides can be prepared in situ from an arylcarboxylic acid and trimethylacetyl chloride in the presence of a base like triethylamine. researchgate.net The subsequent reaction with piperazine yields the monosubstituted product in good yields. researchgate.net While this method is described for aryl monoacylated piperazines, the principle can be adapted for the introduction of other acyl groups.

For the synthesis of the "carbaldehyde" moiety specifically, formylating agents are required. The choice of reagent and reaction conditions is crucial to ensure mono-acylation and prevent the formation of di-substituted products.

Sulfonylation Strategies for Piperazine Derivatives

The introduction of a sulfonyl group onto a piperazine nitrogen is a key step in the synthesis of compounds like this compound. This reaction, known as sulfonylation, typically involves the reaction of a piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base. mdpi.comresearchgate.net

The synthesis of novel sulfonamide derivatives of trimetazidine, which has a 1-(2,3,4-trimethoxybenzyl)piperazine core, provides a relevant example. mdpi.com In this synthesis, the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride) is added to a solution of trimetazidine in a solvent like dichloromethane to yield the desired sulfonamide derivative. mdpi.com This highlights a general and efficient method for creating N-sulfonylated piperazines. The combination of a piperazine core with a sulfonamide group is a common strategy in the development of new pharmaceutical agents. mdpi.com

Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the molecular structure and electronic features of aryl sulfonyl piperazine derivatives. jddtonline.info These computational studies help in understanding the reactivity and stability of such molecules, noting that negative electrostatic potential is often localized in the sulfamide function. jddtonline.info

Table 2: Examples of Sulfonylation Reactions with Piperazine Derivatives mdpi.com

Piperazine Starting Material Sulfonyl Chloride Product
Trimetazidine Methanesulfonyl chloride 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
Trimetazidine Benzenesulfonyl chloride 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Reductive Amination in Piperazine Synthesis

Reductive amination is a widely used and versatile method for the N-alkylation of piperazines and the synthesis of N-substituted piperazine derivatives. nih.gov The reaction involves the condensation of an aldehyde or a ketone with a piperazine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. thieme-connect.com

A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. thieme-connect.comnih.gov This method is advantageous as it often allows for a one-pot procedure. For instance, the synthesis of a benzylpiperazine derivative was achieved directly from the corresponding benzaldehyde and piperazine using continuous-flow hydrogenation, which offers a safe and environmentally friendly alternative to traditional reducing agents. thieme-connect.com

Reductive amination has been successfully applied in the synthesis of complex molecules. For example, it was a key step in the preparation of piperazine-based compounds designed for siRNA delivery, where a protected piperazine was reacted with N-methyl-4-piperidone in a one-pot procedure using triacetoxyborohydride. nih.gov The reaction is also a cornerstone in the synthesis of many FDA-approved drugs containing the piperazine moiety. nih.gov

Table 3: Common Reducing Agents in Reductive Amination for Piperazine Synthesis thieme-connect.com

Reducing Agent Characteristics
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, high functional group compatibility.
Sodium cyanoborohydride (NaBH₃CN) High selectivity, but generates toxic cyanide waste.

Chemical Reactivity and Transformation Mechanisms of 4 Methanesulfonylpiperazine 1 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The carbaldehyde group (-CHO) attached to the N1 nitrogen of the piperazine (B1678402) ring is a primary site for chemical transformations. The carbon atom of this group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by various nucleophiles.

The most characteristic reaction of the aldehyde functional group is nucleophilic addition. libretexts.orgmasterorganicchemistry.com In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The reactivity of the carbaldehyde in 4-methanesulfonylpiperazine-1-carbaldehyde is influenced by the electronic properties of the N-formylpiperazine system.

Common nucleophilic addition reactions applicable to this moiety include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form secondary alcohols after an acidic workup. For instance, N-formylpiperidine, a related compound, has been used to transfer a formyl group to Grignard reagents, highlighting the electrophilicity of the N-formyl carbonyl carbon. wikipedia.org

Cyanide Addition: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, a versatile intermediate in organic synthesis. libretexts.org

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbaldehyde into an alkene.

Condensation Reactions: The carbaldehyde can undergo condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. umich.edu These reactions typically involve the initial nucleophilic addition of the amine followed by the elimination of a water molecule.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions
Reactant TypeSpecific Reagent ExampleProduct Type
Organometallic ReagentEthylmagnesium bromide (EtMgBr)Secondary Alcohol
Amine DerivativeHydroxylamine (NH₂OH)Oxime
Hydrazine DerivativeSemicarbazide (H₂NNHCONH₂)Semicarbazone
Carbon NucleophileSodium Cyanide (NaCN)Cyanohydrin

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. umich.edu

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can oxidize the carbaldehyde moiety to the corresponding carboxylic acid, yielding 4-methanesulfonylpiperazine-1-carboxylic acid.

Reduction: The carbaldehyde can be reduced to a primary alcohol, (4-methanesulfonylpiperazin-1-yl)methanol. This transformation is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful alternative. masterorganicchemistry.com These reductions are generally irreversible. masterorganicchemistry.com

Table 2: Oxidation and Reduction Reactions of the Carbaldehyde Moiety
TransformationReagentProduct Functional Group
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid
ReductionSodium Borohydride (NaBH₄)Primary Alcohol

The reactivity of the carbaldehyde group is often exploited for analytical purposes. Derivatization converts the analyte into a product with properties that are more suitable for a given analytical technique, such as enhancing detection sensitivity or improving chromatographic separation. Condensation reactions with reagents containing specific chromophores or fluorophores are common. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces a brightly colored 2,4-dinitrophenylhydrazone, which can be easily detected and quantified using UV-Vis spectroscopy or LC-MS.

Reactions at the Piperazine Ring Nitrogen Atoms

The reactivity of the piperazine nitrogen atoms in this compound is significantly diminished compared to unsubstituted piperazine. The lone pair of electrons on the N1 nitrogen is delocalized by resonance with the adjacent carbonyl group, giving it amide character. Similarly, the lone pair on the N4 nitrogen is strongly withdrawn by the powerful electron-withdrawing methanesulfonyl group, making it part of a sulfonamide. Consequently, both nitrogen atoms are substantially less nucleophilic.

N-alkylation and N-acylation are fundamental reactions for piperazine derivatives, typically occurring at a free secondary amine position. researchgate.netnih.gov

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, commonly achieved by reacting the piperazine with an alkyl halide (e.g., alkyl iodide or bromide) or through reductive amination. google.comnih.gov While N-acetylpiperazine can be readily alkylated at the unprotected secondary amine, researchgate.net further alkylation of the already substituted nitrogen atoms in this compound is challenging due to the aforementioned deactivating effects of the formyl and methanesulfonyl groups. Forcing conditions might be required, but could lead to undesired side reactions.

N-Acylation: This involves the introduction of an acyl group (R-C=O) onto a nitrogen atom, typically by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. nih.gov In the target molecule, the N1 position is already acylated (formylated). Further acylation at either nitrogen is highly unlikely under standard conditions due to the reduced nucleophilicity.

N-sulfonylation is the attachment of a sulfonyl group (R-SO₂) to a nitrogen atom, usually by reacting an amine with a sulfonyl chloride. nih.govnih.gov In this compound, the N4 position is already occupied by a methanesulfonyl group. The sulfonamide nitrogen (N4) is non-basic and non-nucleophilic. The amide nitrogen (N1) is also strongly deactivated. Therefore, further N-sulfonylation on the piperazine ring of this compound is not a feasible reaction pathway. The synthesis of such N-sulfonyl piperazine compounds generally proceeds by reacting a piperazine with a free secondary amine with the corresponding sulfonyl chloride. nih.gov

Transformations Involving the Methanesulfonyl Group

The methanesulfonyl group of this compound represents a key functional moiety that can undergo specific chemical transformations, allowing for the modulation of the molecule's properties. While direct experimental studies on this specific compound are limited in publicly available literature, the reactivity of the N-sulfonylpiperazine scaffold can be inferred from studies on analogous N-alkyl and N-arylsulfonamides. The primary transformations involving the methanesulfonyl group center on the cleavage of the sulfur-nitrogen (S-N) bond and reactions that modify the sulfonyl moiety itself.

Modulations of the Sulfonyl Moiety

Modulation of the sulfonyl group in N-sulfonylated piperazines, including this compound, can be achieved through several synthetic strategies. These transformations are crucial for derivatization and for the removal of the sulfonyl group, which is often used as a protecting group for the piperazine nitrogen.

Reductive Cleavage of the S-N Bond:

A common transformation for N-sulfonamides is the reductive cleavage of the S-N bond to yield the corresponding amine. This process effectively removes the methanesulfonyl group, liberating the piperazine nitrogen. Various reductive methods have been reported for related sulfonamides, which are applicable to this compound.

Recent research has highlighted metal-free reductive cleavage methods. For instance, a photoactivated neutral organic super electron donor has been shown to cleave arenesulfonamides derived from dialkylamines at room temperature. nih.gov This method relies on the transfer of an electron to the arenesulfonyl unit, which hosts the Lowest Unoccupied Molecular Orbital (LUMO), leading to the fragmentation of the S-N bond. nih.gov While this study focused on arenesulfonamides, the principle can be extended to N-methanesulfonyl derivatives.

Electrochemical methods also provide a mild approach for the deprotection of N-sulfonyl compounds. The electrochemical reduction of N-phenylsulfonyl N-substituted amines in a protic medium under constant cathodic potential has been demonstrated as an effective desulfonylation method. researchgate.net The efficiency of such methods can be influenced by the nature of the substituents on the nitrogen atom. researchgate.net

The following table summarizes potential reductive cleavage methods applicable to the S-N bond in this compound, based on studies of analogous compounds.

Reductive Method Reagents/Conditions Products Applicability to Analogous Compounds Reference
Photoactivated Electron TransferNeutral Organic Super Electron Donor, LightPiperazine-1-carbaldehyde, Methane­sulfinic acidEffective for arenesulfonamides of dialkylamines. nih.govresearchgate.net
Electrochemical ReductionConstant Cathodic Potential, Protic MediumPiperazine-1-carbaldehyde, Methane­sulfinic acidDemonstrated for N-phenylsulfonyl N-substituted amines. researchgate.net

Nucleophilic Substitution at the Sulfur Atom:

While less common for N-alkylsulfonamides compared to sulfonyl chlorides, nucleophilic substitution at the sulfur atom of the methanesulfonyl group could potentially occur under specific conditions with highly reactive nucleophiles. Such a reaction would involve the displacement of the piperazine-1-carbaldehyde moiety. However, the nitrogen atom of the sulfonamide is generally a poor leaving group, making this transformation challenging.

Studies on the nucleophilic substitution of chloroazines with bisulfide and polysulfides demonstrate that strong nucleophiles can displace leaving groups in SNAr reactions, a principle that can be broadly related to nucleophilic attack on electrophilic centers. nih.govresearchgate.net For the methanesulfonyl group, a potent nucleophile would be required to attack the electrophilic sulfur atom.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the transformations involving the methanesulfonyl group is crucial for optimizing reaction conditions and predicting the outcomes of new reactions. Due to the scarcity of direct mechanistic studies on this compound, the following sections draw upon research on related sulfonamide systems.

Elucidation of Reaction Pathways

Mechanism of Reductive S-N Bond Cleavage:

The reductive cleavage of the S-N bond in sulfonamides, particularly through photoactivated electron transfer, proceeds via a radical anion intermediate. The proposed mechanism involves the following key steps:

Electron Transfer: The neutral organic electron donor, upon photoactivation, transfers an electron to the sulfonyl group of the sulfonamide. The sulfonyl group is typically the LUMO-bearing part of the molecule. nih.gov

Formation of a Radical Anion: The addition of an electron results in the formation of a radical anion intermediate.

S-N Bond Cleavage: The radical anion is unstable and undergoes fragmentation through the cleavage of the relatively weak S-N bond. This cleavage can be heterolytic or homolytic, depending on the specific conditions and the structure of the sulfonamide.

Product Formation: The cleavage results in the formation of a sulfinate anion and an amino radical (or anion, depending on the cleavage pathway). Subsequent protonation during the reaction or work-up yields the final amine and sulfinic acid products.

Computational studies, often employing Density Functional Theory (DFT), can be used to investigate the energetics of such fragmentation pathways. For instance, mass spectrometry studies combined with DFT calculations have been used to explore the gas-phase dissociation of protonated sulfonamides, revealing that the S-N bond is a primary site of cleavage. researchgate.net

Mechanism of Nucleophilic Substitution:

While not a facile reaction for N-alkylsulfonamides, a hypothetical nucleophilic substitution at the sulfur atom would likely proceed through an addition-elimination mechanism, similar to that observed for other sulfonyl compounds. This would involve the nucleophilic attack on the sulfur atom to form a pentacoordinate intermediate, followed by the departure of the piperazine-1-carbaldehyde anion as the leaving group.

4 Methanesulfonylpiperazine 1 Carbaldehyde As a Key Synthetic Intermediate

Role in Cascade and Domino Reactions

An exhaustive review of scientific literature and patent databases reveals a notable absence of documented applications for 4-methanesulfonylpiperazine-1-carbaldehyde as a key synthetic intermediate in cascade or domino reactions. These complex, multi-step transformations, which occur in a single pot, are a cornerstone of modern synthetic efficiency. They allow for the rapid construction of intricate molecular architectures from simpler starting materials.

Cascade reactions, also known as tandem or domino reactions, are characterized by a sequence of intramolecular or intermolecular transformations where the functionality for the subsequent reaction is generated in the preceding step. This approach offers significant advantages in terms of atom economy, reduced waste generation, and fewer purification steps.

Despite the potential utility of the aldehyde functional group in this compound to participate in such reaction sequences—for instance, as an electrophile in condensations, cycloadditions, or multicomponent reactions—there is currently no specific information available in the public domain detailing its use in this context. Multicomponent reactions (MCRs), a subset of cascade reactions, are powerful tools for generating molecular diversity, yet the involvement of this particular piperazine (B1678402) derivative has not been reported.

The PubChem database, a comprehensive public repository of chemical information, indicates a lack of literature citations for this compound, further underscoring the gap in current chemical knowledge regarding its reactivity and synthetic applications. While the piperazine and carbaldehyde moieties are individually common in medicinal and materials chemistry, the specific combination and its potential role as a building block in sophisticated, one-pot reaction sequences remain an unexplored area of chemical research.

Future investigations may yet uncover the utility of this compound in the elegant and efficient synthesis of complex molecules through cascade and domino pathways. However, based on currently available data, no research findings or data tables can be presented on this topic.

Advanced Spectroscopic and Structural Characterization of 4 Methanesulfonylpiperazine 1 Carbaldehyde

X-ray Crystallography for Absolute Structure Determination

While a specific single-crystal X-ray diffraction study for 4-methanesulfonylpiperazine-1-carbaldehyde is not widely available in published literature, its structural properties can be inferred with high confidence from crystallographic data of closely related compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine researchgate.net. X-ray crystallography provides definitive proof of a molecule's absolute configuration and detailed insights into its conformational preferences and packing in the solid state mdpi.com.

Conformational Analysis of the Piperazine (B1678402) Ring

The piperazine ring is a central feature of this molecule's structure. In analogous structures that have been analyzed via X-ray crystallography, the piperazine ring consistently adopts a chair conformation researchgate.net. This is the most stable conformation for six-membered saturated heterocyclic rings as it minimizes both angular and torsional strain.

In this chair form, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. For this compound, the bulky methanesulfonyl group at the N4 position and the carbaldehyde group at the N1 position are expected to preferentially occupy the equatorial positions to minimize steric hindrance nih.gov. This arrangement provides the most thermodynamically stable conformation of the molecule. Studies on other 1-acyl substituted piperazines have also shown a preference for this conformational arrangement nih.gov.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is predicted to be governed by a network of weak intermolecular interactions. The molecule possesses several hydrogen bond acceptors: the two oxygen atoms of the sulfonyl group and the oxygen atom of the carbaldehyde group. It also has hydrogen bond donors in the form of the C-H groups of the piperazine ring and the methyl group.

It is anticipated that the crystal lattice would be stabilized by C-H···O hydrogen bonds nih.gov. Specifically, the aldehydic proton and the protons on the carbons adjacent to the nitrogen atoms are sufficiently acidic to form weak hydrogen bonds with the highly electronegative oxygen atoms of the sulfonyl and carbonyl groups of neighboring molecules. These interactions, along with dipole-dipole forces, would lead to an efficiently packed, stable crystalline structure. The packing in similar sulfonamide-containing molecules is often characterized by layered structures or chains formed through such hydrogen bonding networks researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing 1D (¹H and ¹³C) and 2D spectra, the connectivity of all atoms can be mapped out.

¹H and ¹³C NMR Assignments

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

A singlet for the aldehydic proton (CHO), anticipated to be the most downfield signal (around 8.0-8.2 ppm) due to the strong deshielding effect of the carbonyl group.

A singlet for the three protons of the methyl group (CH₃) on the sulfonyl moiety, expected in the range of 2.8-3.0 ppm.

Two distinct signals for the eight protons of the piperazine ring. The four protons on the carbons adjacent to the formyl-substituted nitrogen (N1) would appear as a triplet around 3.5-3.7 ppm. The four protons on the carbons adjacent to the sulfonyl-substituted nitrogen (N4) would appear as a separate triplet, slightly upfield, around 3.1-3.3 ppm.

¹³C NMR: The carbon NMR spectrum is expected to display four signals corresponding to the four unique carbon environments in the molecule:

The carbonyl carbon (C=O) of the aldehyde, which would be the most downfield signal, typically appearing in the 160-165 ppm region.

Two signals for the piperazine ring carbons. The carbons adjacent to N1 are expected around 45-50 ppm, while those adjacent to N4 would be in a similar region, potentially around 42-47 ppm.

The methyl carbon (CH₃) of the methanesulfonyl group, which would be the most upfield signal, expected around 35-40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
¹H NMR Data¹³C NMR Data
AssignmentPredicted Chemical Shift (ppm)MultiplicityAssignmentPredicted Chemical Shift (ppm)
-CHO~8.1SingletC=O~162
-CH₂- (adjacent to N-CHO)~3.6Triplet-CH₂- (adjacent to N-CHO)~48
-CH₂- (adjacent to N-SO₂)~3.2Triplet-CH₂- (adjacent to N-SO₂)~45
-SO₂CH₃~2.9Singlet-SO₂CH₃~38

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To confirm these assignments and definitively establish the molecular structure, various 2D NMR experiments are employed emerypharma.comnih.gov.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds sdsu.edu. A COSY spectrum would show a correlation between the two sets of piperazine protons, confirming their adjacent relationship within the ring structure. No other correlations would be expected, as the aldehydic and methyl protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to columbia.edunih.gov. This would be used to unambiguously assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~8.1 ppm would correlate with the carbon signal at ~162 ppm, confirming the C=O assignment. Similarly, the piperazine and methyl proton signals would correlate directly to their respective carbon signals.

A correlation from the aldehydic proton (~8.1 ppm) to the adjacent piperazine carbons (~48 ppm).

Correlations from the piperazine protons (~3.6 ppm) to the carbonyl carbon (~162 ppm).

Correlations from the methyl protons (~2.9 ppm) to the adjacent piperazine carbons (~45 ppm). These long-range correlations would piece together the formyl group, the methanesulfonyl group, and the piperazine ring, providing unequivocal confirmation of the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations msu.edu. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural components.

The most diagnostic absorption bands would be:

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1740 cm⁻¹, characteristic of the carbonyl stretch in an aldehyde masterorganicchemistry.com.

Aldehyde C-H Stretch: A distinctive pair of weak to medium bands is anticipated around 2720 cm⁻¹ and 2820 cm⁻¹, which is a hallmark of the C-H bond of an aldehyde group vscht.cz.

Sulfonyl S=O Stretches: The methanesulfonyl group would give rise to two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found around 1150-1170 cm⁻¹ and 1320-1340 cm⁻¹, respectively.

Aliphatic C-H Stretches: The C-H stretching vibrations from the methyl and piperazine methylene (B1212753) groups would appear as multiple bands in the 2850-3000 cm⁻¹ region libretexts.org.

C-N Stretch: The stretching vibrations of the carbon-nitrogen bonds in the piperazine ring would likely appear in the fingerprint region, around 1100-1200 cm⁻¹.

Predicted Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Aldehyde (-CHO)C=O Stretch1690 - 1740Strong
Aldehyde (-CHO)C-H Stretch~2720 and ~2820Weak-Medium
Sulfonyl (-SO₂)Asymmetric S=O Stretch1320 - 1340Strong
Sulfonyl (-SO₂)Symmetric S=O Stretch1150 - 1170Strong
Aliphatic (CH₂, CH₃)C-H Stretch2850 - 3000Medium-Strong
Amine (C-N)C-N Stretch1100 - 1200Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the determination of the molecular weight and structural elucidation of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, mass spectrometry provides precise molecular weight information and valuable insights into the compound's structure through the fragmentation patterns of the molecular ion.

The molecular formula of this compound is C6H12N2O3S, corresponding to a monoisotopic mass of approximately 192.0569 Da. High-resolution mass spectrometry (HRMS) is capable of confirming this exact mass, which helps to verify the elemental composition of the molecule. In typical mass spectrometric analyses, the compound is ionized, often through techniques like electrospray ionization (ESI), to form molecular ions. The table below presents the predicted m/z values for several common adducts of this compound.

AdductFormulaPredicted m/z
[M+H]+[C6H13N2O3S]+193.0641
[M+Na]+[C6H12N2NaO3S]+215.0461
[M+K]+[C6H12N2KO3S]+231.0200
[M+NH4]+[C6H16N3O3S]+210.0907
[M-H]-[C6H11N2O3S]-191.0496

Data sourced from publicly available chemical databases.

Fragmentation Analysis

While specific experimental fragmentation data for this compound is not extensively detailed in publicly accessible research, a theoretical fragmentation pathway can be proposed based on the known fragmentation behaviors of related chemical structures, such as piperazine derivatives and sulfonamides.

Upon ionization, the molecular ion ([M]+• or [M+H]+) of this compound would be expected to undergo cleavage at its most labile bonds. The fragmentation of the piperazine ring is a common pathway for such derivatives. This can occur through ring opening followed by the loss of neutral fragments. For sulfonamides, cleavage of the S-N bond and rearrangements involving the sulfonyl group are characteristic fragmentation routes.

Key predicted fragmentation pathways for this compound would likely include:

Cleavage of the formyl group: Loss of the -CHO group (29 Da) from the molecular ion.

Fragmentation of the piperazine ring: This can lead to several fragment ions due to the complex cleavage patterns of cyclic amines.

Cleavage of the sulfonyl group: Loss of the methylsulfonyl group (-SO2CH3, 79 Da) or cleavage of the S-N bond.

The following table details some of the plausible fragment ions that could be observed in the mass spectrum of this compound, along with their corresponding m/z values and proposed generating fragmentation.

Proposed Fragment Ion (m/z)Lost Neutral FragmentProposed Structure of Fragment Ion
163.0515CHO[M-CHO]+
113.0583SO2CH3[M-SO2CH3]+
79.9821C4H7N2O[CH3SO2]+
86.0604C2H4SO2CH3[C4H8N2]+•

It is important to note that this fragmentation pattern is a theoretical interpretation based on the general principles of mass spectrometry and the known behavior of similar compounds. Detailed experimental studies, such as tandem mass spectrometry (MS/MS), would be required to confirm the exact fragmentation pathways and the relative abundances of the resulting ions.

Computational and Theoretical Studies of 4 Methanesulfonylpiperazine 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which in turn dictate the molecule's chemical behavior. nih.govresearchgate.net DFT, particularly with functionals like B3LYP and basis sets such as 6-311G+(d,p), is a common approach for optimizing molecular geometry and calculating electronic properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, polarizability, and chemical reactivity. irjweb.comnih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and more easily polarized. nih.gov For 4-methanesulfonylpiperazine-1-carbaldehyde, the HOMO is expected to be localized on the electron-rich regions, such as the piperazine (B1678402) nitrogen atoms, while the LUMO would likely be distributed over the electron-withdrawing methanesulfonyl and carbaldehyde groups.

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide further quantitative measures of reactivity. mdpi.com A hard molecule possesses a large energy gap, whereas a soft molecule has a small one. mdpi.com

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound Note: The following values are representative examples based on DFT calculations for similar organic molecules and are for illustrative purposes only. Specific values for this compound would require dedicated computation.

ParameterFormulaDescriptionIllustrative Value
EHOMO -Energy of the Highest Occupied Molecular Orbital-7.2 eV
ELUMO -Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. irjweb.com5.7 eV
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. mdpi.com2.85 eV
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates polarizability. mdpi.com0.175 eV⁻¹
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons. mdpi.com4.35 eV
Electrophilicity Index (ω) χ² / (2η)Measures the propensity to accept electrons. mdpi.com3.33 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netuni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netuni-muenchen.de Green and yellow represent areas of near-zero or intermediate potential. researchgate.net

For this compound, an MEP analysis would be expected to reveal:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl group (–SO₂) and the carbonyl group (–C=O) due to the high electronegativity of oxygen. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the piperazine ring and the methyl group, making these areas susceptible to nucleophilic attack.

Neutral Potential (Green): Distributed over the carbon backbone of the piperazine ring.

This detailed map provides a robust prediction of how the molecule will interact with other charged or polar species, guiding the understanding of its intermolecular interactions. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to explore the conformational space of flexible molecules like this compound. nih.govnih.gov The piperazine ring can adopt several conformations, including the stable chair form and higher-energy boat and twist-boat forms.

Molecular Mechanics (MM): This method uses classical physics to calculate the potential energy of a molecule as a function of its geometry. By systematically changing bond angles and torsions, an energy landscape can be mapped to identify low-energy, stable conformers.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This technique provides insight into the dynamic behavior of the molecule, showing how it transitions between different conformations and how it interacts with its environment (e.g., a solvent). nih.govnih.gov MD simulations can reveal the relative populations of different conformers at a given temperature and identify the most probable structures. researchgate.net

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate.

For this compound, this analysis could be applied to predict:

Synthetic Pathways: Evaluating the feasibility of different routes to synthesize the molecule by calculating the activation energies for each step.

Metabolic Degradation: Modeling potential metabolic pathways, such as oxidation or hydrolysis, to predict its stability and breakdown products in a biological system.

Reactivity: Understanding its reactions with other reagents by identifying the lowest-energy pathways.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the desired reactants and products. nih.gov

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: Quantum mechanical methods, such as DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These values can then be converted into predicted ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govnih.gov Comparing predicted shifts with experimental data helps in assigning signals and confirming the molecular structure. Discrepancies between calculated and observed shifts can often be explained by solvent effects or conformational averaging. liverpool.ac.uk

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. aimspress.com These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be directly compared to an experimental IR spectrum. nih.gov Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. researchgate.netresearchgate.net This analysis allows for the confident assignment of key vibrational bands, such as the C=O stretch of the carbaldehyde and the S=O stretches of the sulfonyl group. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: These are typical, representative values based on computational methods and data for similar functional groups. sigmaaldrich.com Actual values may vary.

Spectroscopy Type Functional Group/Atom Predicted Data
¹H NMR Carbaldehyde proton (-CHO)~8.0-8.2 ppm
Piperazine protons (-NCH₂-)~3.2-3.8 ppm
Methyl protons (-SO₂CH₃)~2.8-3.0 ppm
¹³C NMR Carbonyl carbon (-CHO)~160-165 ppm
Piperazine carbons (-NCH₂-)~40-50 ppm
Methyl carbon (-SO₂CH₃)~35-40 ppm
IR Spectroscopy C=O stretch (aldehyde)~1680-1700 cm⁻¹
S=O asymmetric stretch~1320-1350 cm⁻¹
S=O symmetric stretch~1140-1160 cm⁻¹
C-N stretch (piperazine)~1100-1130 cm⁻¹

Conclusion and Future Research Directions

Summary of Current Understanding

4-methanesulfonylpiperazine-1-carbaldehyde, with the CAS number 139605-60-0, is a heterocyclic organic compound. uni.lu Its molecular structure features a piperazine (B1678402) ring N-substituted with a methanesulfonyl group and N'-substituted with a formyl group. The molecular formula is C6H12N2O3S, and it has a molecular weight of approximately 192.24 g/mol . uni.lu

Currently, the compound is primarily listed in the catalogs of chemical suppliers, indicating its availability for purchase and use in research and development. However, a thorough review of scientific databases and peer-reviewed journals does not yield any specific studies detailing its synthesis, chemical behavior, or practical applications. The existing information is confined to its basic chemical identity.

Unexplored Synthetic Avenues

There are no specific, documented synthetic routes for this compound in the scientific literature. However, its structure suggests plausible synthetic pathways based on general organic chemistry principles. A likely precursor would be 1-methanesulfonylpiperazine. The introduction of the formyl group could potentially be achieved through various formylation reactions.

Standard formylation methods for secondary amines include the use of formic acid or formaldehyde. wisdomlib.org A patented method for formylation describes the use of a complex formed from methanesulfonyl chloride and N,N-dimethylformamide (DMF) as a formylating agent for aromatic compounds, which could potentially be adapted for piperazine derivatives. google.com

Novel Reactivity Investigations

The reactivity of this compound remains experimentally uncharacterized in published literature. The aldehyde functional group is typically reactive and can participate in a wide array of chemical transformations. These include, but are not limited to, reductive amination, Wittig-type reactions, and cycloadditions. Such reactions would allow for the extension of the molecular scaffold, leading to a diverse range of derivatives. However, no specific examples of these reactions have been reported for this particular compound.

Advanced Materials and Catalyst Development Based on the Scaffold

The piperazine scaffold is a common motif in various functional molecules. However, there is no available research on the use of this compound in the development of advanced materials or as a catalyst. The presence of both a sulfonamide and an aldehyde group could, in theory, allow for its incorporation into polymeric structures or its attachment to solid supports for catalytic applications, but this remains a purely speculative avenue.

Integration with Emerging Technologies in Organic Synthesis

Given the lack of fundamental research on this compound, its integration with emerging technologies in organic synthesis has not been explored. The potential for its use in areas such as flow chemistry, automated synthesis, or photocatalysis is yet to be investigated.

Q & A

Q. What are the key synthetic strategies for preparing 4-methanesulfonylpiperazine-1-carbaldehyde?

The synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

Piperazine Ring Formation : Reaction of ethylenediamine with dichloroethane under basic conditions to form the piperazine backbone .

Sulfonylation : Introduction of the methanesulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C .

Carbaldehyde Introduction : Oxidation of a hydroxymethyl intermediate using mild oxidizing agents (e.g., MnO₂ or TEMPO/NaClO) to avoid overoxidation .
Critical Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.
  • Monitor reaction progress using TLC or HPLC to ensure regioselectivity .

Q. What spectroscopic methods are optimal for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 9.6–9.8 ppm (aldehyde proton), δ 3.2–3.5 ppm (piperazine protons), and δ 3.0 ppm (methanesulfonyl methyl group) .
    • ¹³C NMR : Carbonyl signal at δ 195–200 ppm and sulfonyl carbon at δ 45–50 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O stretches) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Use SHELX software for structure refinement to resolve ambiguities in bond lengths/angles, particularly for the sulfonyl and aldehyde groups .
    • Validate hydrogen bonding networks (e.g., aldehyde O···H-N interactions) to confirm conformational stability .
  • Case Study : Discrepancies in aldehyde orientation between computational models and experimental data can be reconciled via SCXRD, highlighting the importance of solvent effects in crystallization .

Q. What computational methods predict the reactivity of the sulfonyl group in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the sulfonyl group’s LUMO energy predicts susceptibility to nucleophilic attack .
    • Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets for accurate charge distribution mapping .
  • MD Simulations : Solvent effects (e.g., DMSO vs. water) on sulfonyl group reactivity can be modeled using GROMACS .

Q. How do structural modifications impact biological activity in piperazine derivatives?

  • SAR Studies :

    • Compare this compound with analogs (e.g., 4-(4-methylpiperazine) derivatives) in enzyme inhibition assays.
    • Example: Replace the aldehyde with a carboxamide group to assess changes in binding affinity to carbonic anhydrase .
  • Data Table :

    DerivativeIC₅₀ (µM)LogPBinding Energy (kcal/mol)
    Carbaldehyde derivative12.31.2-8.7
    Carboxamide derivative8.90.9-9.4
    Data inferred from similar piperazine-based inhibitors .

Methodological Challenges and Solutions

Q. How to address low yields in the final oxidation step to form the carbaldehyde group?

  • Optimization Strategies :
    • Use TEMPO/NaClO/KBr in a biphasic system (CH₂Cl₂/H₂O) to enhance oxidation efficiency .
    • Avoid overoxidation by limiting reaction time to 2–3 hours and monitoring with IR .
  • Alternative Routes :
    • Protect the aldehyde as an acetal during earlier synthetic steps, followed by deprotection with HCl/MeOH .

Q. What experimental controls are critical for validating enzyme inhibition data?

  • Controls :
    • Include a reference inhibitor (e.g., acetazolamide for carbonic anhydrase assays) .
    • Use DMSO vehicle controls to rule out solvent interference.
  • Data Validation :
    • Triplicate experiments with statistical analysis (p < 0.05 via ANOVA).
    • Cross-validate IC₅₀ values using isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Hypothesis : The sulfonyl group enhances polarity, but the aldehyde may form hydrates in aqueous media, reducing apparent solubility.
  • Experimental Design :
    • Measure solubility in DMSO, ethanol, and water using UV-Vis spectroscopy.
    • Perform ¹H NMR in D₂O to detect hydrate formation (e.g., δ 5.0–5.5 ppm for hydrate protons) .
  • Resolution : Hydrate formation in water explains lower solubility despite high polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.